![molecular formula C19H21NO3S2 B2915350 methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896349-29-4](/img/structure/B2915350.png)
methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a carboxylate ester group (COO-) and an amide group (CONH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the attached methylthio, benzamido, and carboxylate groups . The exact structure would depend on the specific locations of these groups on the thiophene ring.Chemical Reactions Analysis
Thiophene compounds can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can undergo electrophilic substitution reactions . The presence of the carboxylate ester and amide groups would also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives exhibit significant pharmacological properties, including anticancer activities . The structural framework of thiophene allows for the development of compounds with potential efficacy against various cancer types. The compound F2553-0150 could be investigated for its anticancer properties, leveraging its thiophene core to disrupt cancer cell proliferation.
Anti-inflammatory Drugs
Thiophene-based molecules like F2553-0150 have shown anti-inflammatory effects . This application is crucial in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), which can provide relief from inflammation without the side effects associated with traditional NSAIDs.
Antimicrobial Agents
The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics . F2553-0150 could be part of this research, targeting resistant bacterial strains and contributing to the fight against antibiotic resistance.
Organic Semiconductors
Thiophene derivatives play a prominent role in the advancement of organic semiconductors . F2553-0150 could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . F2553-0150 could be applied to protect metals and alloys from corrosion, extending their lifespan and reliability in various industrial applications.
Material Science: Conductive Polymers
Thiophene derivatives are integral in creating conductive polymers . F2553-0150 could be incorporated into polymer chains to enhance electrical conductivity, which is essential for developing advanced materials for electronics and energy storage devices.
Anesthetics
Some thiophene derivatives are used as anesthetics, such as articaine . Research into F2553-0150 could explore its potential as a local anesthetic, offering a new option for pain management during medical procedures.
Voltage-Gated Sodium Channel Blockers
Thiophene compounds have been used to block voltage-gated sodium channels . F2553-0150 could be investigated for its potential in treating conditions associated with abnormal electrical activity in the nervous system, such as epilepsy.
Future Directions
properties
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUNOOKVCDKNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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